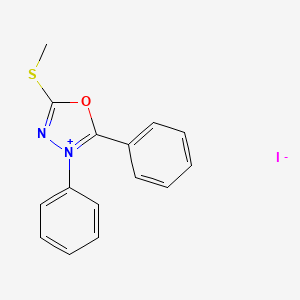
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and two phenyl groups attached to the oxadiazole ring, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The reaction conditions often require the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxadiazoles can be achieved using reagents such as manganese dioxide, DBU, and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the diphenyl groups.
2-Phenyl-1,3,4-oxadiazole: Contains only one phenyl group.
Uniqueness
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is unique due to the presence of both the methylsulfanyl group and two phenyl groups, which can influence its chemical reactivity and biological activity. The iodide counterion also contributes to its distinct properties compared to other oxadiazole derivatives.
Properties
CAS No. |
52816-39-4 |
|---|---|
Molecular Formula |
C15H13IN2OS |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-methylsulfanyl-2,3-diphenyl-1,3,4-oxadiazol-3-ium;iodide |
InChI |
InChI=1S/C15H13N2OS.HI/c1-19-15-16-17(13-10-6-3-7-11-13)14(18-15)12-8-4-2-5-9-12;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
YYXNRNWABVBQAJ-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=N[N+](=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















